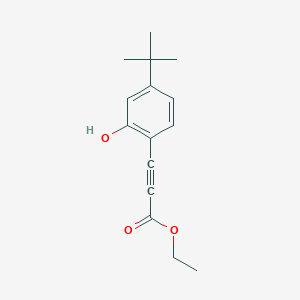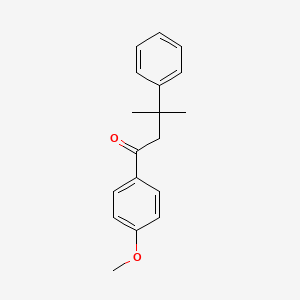
1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 3-methyl-3-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the aldol condensation of 4-methoxybenzaldehyde with acetone, followed by a subsequent reduction step to yield the desired ketone. This method is advantageous due to its simplicity and the availability of starting materials.
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one can be compared with other similar compounds, such as:
4-Methoxyamphetamine: A seratogenic drug that acts as a potent and selective serotonin releasing agent.
Methedrone: A recreational drug of the cathinone class, closely related to para-methoxymethamphetamine.
Venlafaxine: An antidepressant medication of the serotonin-norepinephrine reuptake inhibitor class.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which differentiate it from other compounds in terms of reactivity and applications.
Propriétés
Numéro CAS |
138453-06-2 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-methyl-3-phenylbutan-1-one |
InChI |
InChI=1S/C18H20O2/c1-18(2,15-7-5-4-6-8-15)13-17(19)14-9-11-16(20-3)12-10-14/h4-12H,13H2,1-3H3 |
Clé InChI |
BFPROKYLMXISLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
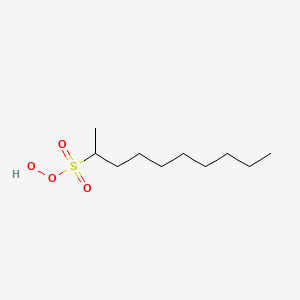
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


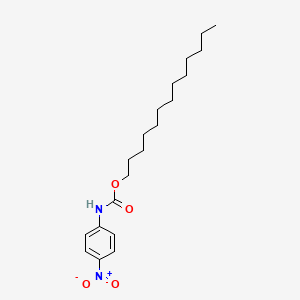
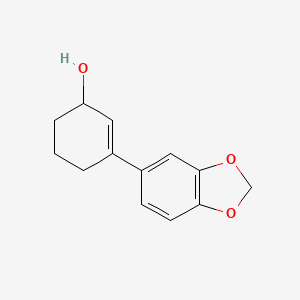



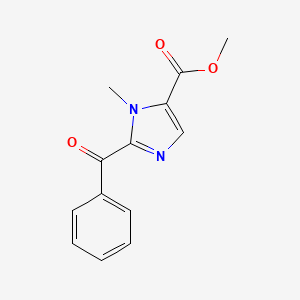
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
